TEFR1 is predominantly found in eukaryotic cells, particularly in yeast and higher organisms. It belongs to a family of proteins that are involved in various aspects of translation and is characterized by its ability to bind GTP (guanosine triphosphate). This binding is essential for its function, as it provides the energy required for the conformational changes necessary during protein synthesis.
The synthesis of TEFR1 can be achieved through several methods, with cell-free protein synthesis (CFPS) being a prominent technique. CFPS allows for the production of proteins without the need for living cells, utilizing extracts from sources such as Escherichia coli or wheat germ. These systems can be categorized into coupled transcription-translation systems or translation-only systems, depending on whether DNA or mRNA serves as the template.
TEFR1 protein exhibits a complex three-dimensional structure that is critical for its function. The structure typically comprises several domains that facilitate its interaction with ribosomes and tRNA.
Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformational dynamics during translation.
TEFR1 participates in several key reactions during protein synthesis:
These reactions are crucial for maintaining the fidelity and speed of protein synthesis.
The mechanism by which TEFR1 operates involves several steps:
This cycle is vital for efficient protein synthesis and is tightly regulated by various factors within the cell .
TEFR1 exhibits several notable physical and chemical properties:
These properties are critical for understanding how TEFR1 functions within different cellular environments.
TEFR1 protein has various applications in scientific research:
TEFR1 (Transcriptional Enhancer Factor-Related 1), also designated as TEAD4 in humans, is encoded by the TEAD4 gene located on chromosome 12 in humans (12p12.2) and chromosome 6 in mice [7] [10]. The gene spans approximately 81 kb of genomic DNA and comprises 13 exons, with alternative promoter usage and splicing generating functional diversity. The promoter region contains conserved cis-regulatory elements, including serum response elements (SREs) and binding sites for mitogen-activated transcription factors (e.g., AP-1), which mediate its induction by growth factors like FGF-1 and platelet-derived growth factor (PDGF-BB) [7].
Table 1: Genomic Organization of TEFR1 (TEAD4)
Species | Chromosome | Gene Symbol | Exon Count | Transcript Length (kb) |
---|---|---|---|---|
Human | 12 | TEAD4 | 13 | 81.26 |
Mouse | 6 | Tead4 | 12 | 73.67 |
Rat | 4 | Tead4 | 11 | 47.09 |
Data sourced from genomic annotations [10]
TEFR1 exists as multiple isoforms due to alternative splicing and distinct transcriptional start sites:
These isoforms display temporal and spatial expression patterns: TEFR1a/b are upregulated during skeletal muscle differentiation (myogenesis), while mitogen-stimulated fibroblasts predominantly express TEFR1b [4] [7]. High-throughput studies confirm that >90% of human genes undergo alternative splicing, contributing to functional diversification in cellular processes like proliferation and differentiation [9].
Table 2: TEFR1 Isoforms and Functional Properties
Isoform | Length (aa) | Domain Structure | Expression Context | Functional Impact |
---|---|---|---|---|
TEFR1a (full-length) | 427 | TEA + YBD + AD | Myogenesis, embryonic muscle | Full transactivation |
TEFR1b | 384 | TEA + truncated AD | Fibroblast proliferation | Reduced activation potency |
hicp75TNFR | ~430 | TEA + unique N-terminal sequence | Lung, Golgi retention | Intracellular signaling pool |
The TEA domain (residues 45–122 in humans) is an evolutionarily conserved DNA-binding module that adopts a helix-loop-helix fold. This domain recognizes the canonical 5′-GGAATG-3′ motif (M-CAT element) in target gene enhancers/promoters, such as those driving myosin heavy chain expression [4] [10]. Structural studies reveal that the TEA domain forms a homodimer that clamps onto DNA through major groove interactions, with conserved residues (e.g., Tyr73, Asn69) mediating base-specific contacts [10]. Mutations in this domain abolish DNA binding and impair myogenic differentiation.
TEFR1/TEAD4 is highly conserved from Drosophila to mammals, underscoring its role in essential biological processes:
Functional conservation is evident in phenotypes: Drosophila Scalloped mutants exhibit wing defects, while murine Tead4 knockouts display embryonic lethality due to failed trophectoderm specification [10]. The gene’s synteny is preserved, with flanking genes (CDK4, METTL1) conserved on chromosome 12 in mammals.
Table 3: Evolutionary Conservation of TEFR1/TEAD4
Species | Protein Identity (%) | DNA-Binding Identity (%) | Phenotype of Loss-of-Function |
---|---|---|---|
Homo sapiens | 100 (Reference) | 100 (Reference) | Embryonic lethal (inferred) |
Mus musculus | 99.3 | 91.8 | Trophectoderm defects |
Danio rerio | 91.7 | 80.2 | Altered myogenesis |
Drosophila melanogaster | 69.6 | 63.2 | Wing malformation |
Evolutionary profiles derived from ConSurf-DB and cross-species alignments [6] [10]
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